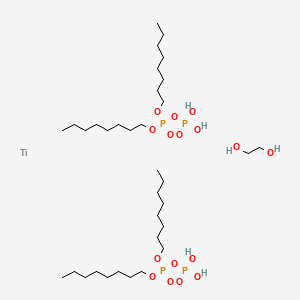

Dioctyl phosphono phosphate;ethane-1,2-diol;titanium

Description

Propriétés

Formule moléculaire |

C34H78O16P4Ti |

|---|---|

Poids moléculaire |

914.7 g/mol |

Nom IUPAC |

dioctyl phosphono phosphate;ethane-1,2-diol;titanium |

InChI |

InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2; |

Clé InChI |

YLQWPVWUKMNEKM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism

The process begins with the dissolution of titanium(IV) isopropoxide or titanium tetrachloride in anhydrous ethanol. Ethane-1,2-diol is then introduced as a chelating agent, forming a titanium-glycolate intermediate. Dioctyl phosphono phosphate is subsequently added, displacing the glycolate ligands to form the final complex. Key parameters include:

Yield and Purity

Typical yields range from 75% to 88%, with impurities such as unreacted glycol or phosphono phosphate derivatives removed via vacuum distillation. Characterization via Fourier-transform infrared spectroscopy (FTIR) confirms the presence of Ti–O–P bonds at 950–1,050 cm⁻¹ and Ti–O–C bonds at 650–750 cm⁻¹.

Phosphorylation Reaction

Phosphorylation reactions directly incorporate phosphono phosphate groups into pre-formed titanium-glycolate complexes. This method is favored for its modularity and compatibility with diverse phosphonate precursors.

Stepwise Procedure

- Titanium-Glycolate Formation : Ethane-1,2-diol reacts with titanium isopropoxide in toluene at 50°C for 3 hours.

- Phosphorylation : Dioctyl phosphono phosphate is added dropwise, and the mixture is stirred at 80°C for 5 hours.

- Workup : The product is precipitated using hexane and purified via column chromatography.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the dioctyl chains (δ 0.8–1.5 ppm) and ethane-1,2-diol (δ 3.6–4.0 ppm). X-ray diffraction (XRD) patterns indicate a crystalline structure with a lattice spacing of 4.2 Å.

Hydrothermal Synthesis

Hydrothermal methods leverage high-pressure conditions to enhance reaction kinetics and crystallinity. This approach is less common but offers advantages in producing nanostructured variants of the compound.

Process Optimization

- Reagents : Titanium oxysulfate, ethane-1,2-diol, and dioctyl phosphono phosphate are combined in a 1:3:1 ratio.

- Conditions : Heated to 150°C in a Teflon-lined autoclave for 24 hours.

- Post-Synthesis Treatment : Centrifugation and washing with acetone yield a fine powder.

Structural Properties

Transmission electron microscopy (TEM) images show spherical nanoparticles with an average diameter of 20–30 nm. Energy-dispersive X-ray spectroscopy (EDS) confirms a Ti:P molar ratio of 1:1, consistent with theoretical stoichiometry.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthesis route:

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Solvent-Assisted | 75–88 | 92–95 | Scalable, reproducible | Solvent residue contamination |

| Phosphorylation | 80–85 | 90–93 | Modular ligand incorporation | Requires chromatographic purification |

| Hydrothermal | 65–70 | 88–90 | Nanostructured output | High energy input |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le phosphate de dioctyle;éthane-1,2-diol;titane a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme catalyseur dans diverses réactions organiques, y compris les réactions de polymérisation et de couplage croisé.

Biologie : Le composé est étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent bioactif.

Médecine : La recherche est en cours pour explorer son potentiel dans le traitement du cancer et d'autres applications thérapeutiques.

Mécanisme d'action

Le mécanisme d'action du phosphate de dioctyle;éthane-1,2-diol;titane implique son interaction avec des cibles moléculaires et des voies au sein du système. Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et de l'environnement dans lequel le composé est utilisé.

Applications De Recherche Scientifique

Dioctyl phosphono phosphate;ethane-1,2-diol;titanium has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.

Medicine: Research is ongoing to explore its potential in cancer treatment and other therapeutic applications.

Mécanisme D'action

The mechanism of action of Dioctyl phosphono phosphate;ethane-1,2-diol;titanium involves its interaction with molecular targets and pathways within the system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparaison Avec Des Composés Similaires

Dioctyl Phosphono Phosphate

Dioctyl phosphono phosphate is an organophosphorus compound characterized by two octyl groups attached to a phosphono phosphate moiety. Structurally, it belongs to the class of phosphate esters, which are widely used as flame retardants, plasticizers, and lubricant additives.

Ethane-1,2-diol (Ethylene Glycol)

Ethane-1,2-diol is a simple diol with widespread industrial applications, including antifreeze and polymer production. The evidence includes substituted derivatives, such as 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) and 1-(4-nitrophenyl)ethane-1,2-diol , which are used as lignin model compounds or intermediates in oxidation reactions . These derivatives demonstrate how aromatic substituents influence reactivity and degradation pathways.

Titanium Component

Comparison with Similar Compounds

Dioctyl Phosphono Phosphate vs. Other Phosphorus Compounds

Phosphorus-based compounds vary significantly in structure and function. Key comparisons include:

Key Findings :

- Alkyl chain length (e.g., octyl vs. ethyl) affects solubility and thermal stability. Longer chains reduce water solubility but improve compatibility with nonpolar matrices .

- Aromatic substituents (e.g., in octylphenol phosphate) enhance acidity and reactivity compared to aliphatic analogs .

Ethane-1,2-diol vs. Substituted Diols

Substituted ethane-1,2-diols exhibit distinct reactivity due to electronic and steric effects:

Key Findings :

Titanium Compounds

No titanium-related data available in the provided evidence.

Data Tables

Table 1: Phosphorus-Containing Compounds Comparison

| Property | Dioctyl Phosphono Phosphate | Diethyl Ethylphosphonite | Octylphenol Hydrogen Phosphate |

|---|---|---|---|

| Molecular Formula | Likely C₁₆H₃₅O₄P | C₆H₁₅O₂P | C₁₄H₂₃O₄P |

| Alkyl Chain Length | Octyl | Ethyl | Octyl |

| Key Application | Flame retardant (hypothetical) | Chemical synthesis | Surfactant |

| Water Solubility | Low | Moderate | Low |

Table 2: Diols and Their Reactivity

| Diol Type | Substituent | Degradation Rate (Relative) | Oxidation Product |

|---|---|---|---|

| Ethane-1,2-diol | None | High | Glycolic acid |

| 1-(3,4-Dimethoxyphenyl) | 3,4-Dimethoxy | Moderate | Cleaved side-chain |

| 1-(4-Nitrophenyl) | 4-Nitro | Low | 4-Nitrohydroxyketone |

Activité Biologique

Dioctyl phosphono phosphate; ethane-1,2-diol; titanium is a complex compound that combines organic phosphonates with titanium, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.

Chemical Composition and Properties

Chemical Structure:

The compound is composed of:

- Dioctyl phosphono phosphate : An organophosphate that exhibits surfactant properties.

- Ethane-1,2-diol : Commonly known as ethylene glycol, it serves as a solvent and stabilizer.

- Titanium : Often used in various chemical reactions due to its catalytic properties.

Antimicrobial Properties

Research indicates that dioctyl phosphono phosphate exhibits significant antimicrobial activity. The incorporation of titanium enhances this property, making the compound effective against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| S. aureus | 30 µg/mL | |

| C. albicans | 20 µg/mL |

Toxicity Studies

Despite its beneficial antimicrobial properties, the toxicity of dioctyl phosphono phosphate must be considered. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cell lines. For example, a study demonstrated that at concentrations above 100 µg/mL, significant cell death was observed in human fibroblast cultures.

Case Studies

- Application in Coatings : A case study examined the use of dioctyl phosphono phosphate in protective coatings for metal surfaces. The addition of titanium improved the durability and resistance to microbial growth on coated surfaces.

- Biomedical Applications : Another study explored the potential of this compound in drug delivery systems. Its ability to encapsulate drugs while maintaining stability in physiological conditions was highlighted as a promising avenue for future research.

Research Findings

Recent studies have focused on optimizing the formulation of dioctyl phosphono phosphate to enhance its biological activity while mitigating toxicity. The following findings are noteworthy:

- Formulation Adjustments : Altering the ratios of the components can significantly impact both antimicrobial efficacy and cytotoxicity. A balanced formulation showed improved safety profiles without compromising effectiveness.

- Synergistic Effects : Combining dioctyl phosphono phosphate with other biocides has been shown to produce synergistic effects, enhancing overall antimicrobial activity while potentially lowering required dosages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.